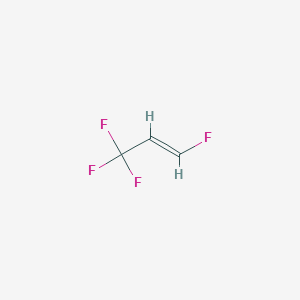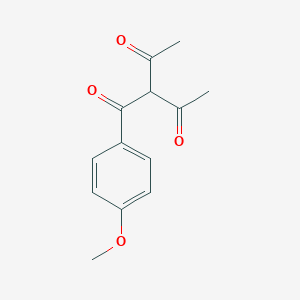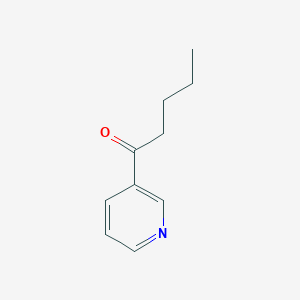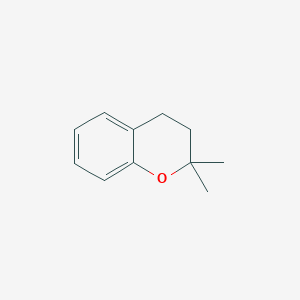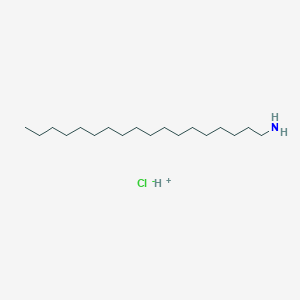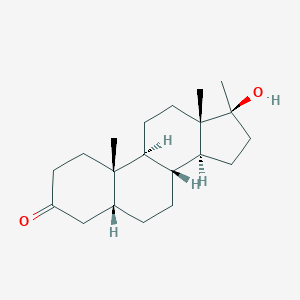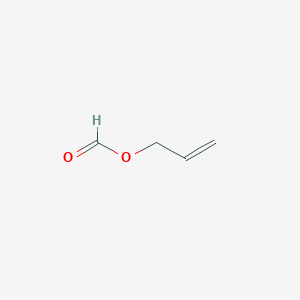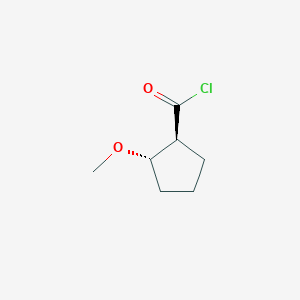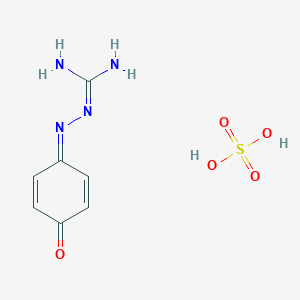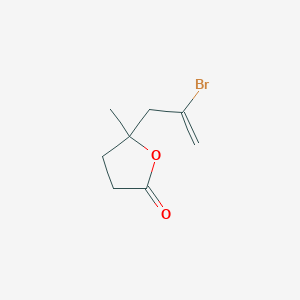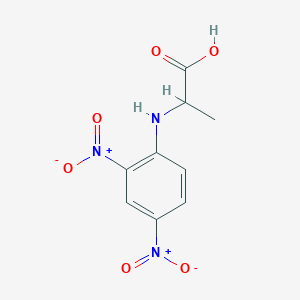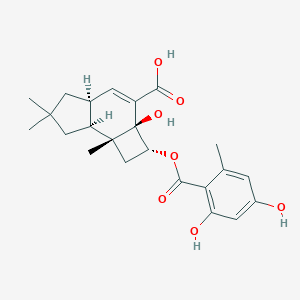
Armillaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Armillaric acid is a natural product that is produced by the fungus Armillaria mellea. It is a member of the sesquiterpene family of compounds and has been found to possess a range of biological activities. Armillaric acid has been the subject of scientific research for many years due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of armillaric acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in cells, leading to a range of biological effects.
Efectos Bioquímicos Y Fisiológicos
Armillaric acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been found to have antioxidant properties and to be able to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using armillaric acid in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its diverse range of biological activities makes it a useful tool for studying various biological processes. However, one limitation of using armillaric acid is its limited availability, as it can only be extracted from the fruiting body of Armillaria mellea.
Direcciones Futuras
There are many potential future directions for research on armillaric acid. One area of interest is its potential as a natural pesticide in agriculture. Additionally, its anti-inflammatory and anti-viral properties make it a promising candidate for the development of new drugs. Further research is also needed to fully understand the mechanism of action of armillaric acid and its potential applications in other fields, such as environmental science.
Aplicaciones Científicas De Investigación
Armillaric acid has been extensively studied for its potential applications in the fields of medicine, agriculture, and environmental science. In medicine, armillaric acid has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties. In agriculture, it has been shown to have potential as a natural pesticide. In environmental science, it has been studied for its ability to break down pollutants in soil and water.
Propiedades
Número CAS |
129251-06-5 |
|---|---|
Nombre del producto |
Armillaric acid |
Fórmula molecular |
C23H28O7 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(2R,2aS,4aS,7aS,7bR)-2-(2,4-dihydroxy-6-methylbenzoyl)oxy-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]indene-3-carboxylic acid |
InChI |
InChI=1S/C23H28O7/c1-11-5-13(24)7-16(25)18(11)20(28)30-17-10-22(4)15-9-21(2,3)8-12(15)6-14(19(26)27)23(17,22)29/h5-7,12,15,17,24-25,29H,8-10H2,1-4H3,(H,26,27)/t12-,15+,17-,22-,23+/m1/s1 |
Clave InChI |
AOCKXACXCVTXBB-NJHYUGCKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3CC(C4)(C)C)C(=O)O)O)C)O)O |
SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O |
Sinónimos |
Armillaric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



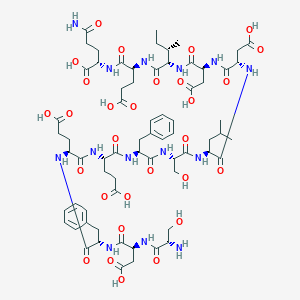
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
